molecular formula C7H6O B1201138 4-Methylene-2,5-cyclohexadiene-1-one CAS No. 502-87-4

4-Methylene-2,5-cyclohexadiene-1-one

Cat. No. B1201138
CAS RN: 502-87-4
M. Wt: 106.12 g/mol
InChI Key: OJPNKYLDSDFUPG-UHFFFAOYSA-N
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Description

4-Methylene-2,5-cyclohexadiene-1-one is an organic compound with the molecular formula C7H6O . It has a molecular weight of 106.1219 .


Molecular Structure Analysis

The molecular structure of 4-Methylene-2,5-cyclohexadiene-1-one can be represented in 2D or 3D models . The IUPAC Standard InChI is InChI=1S/C7H6O/c1-6-2-4-7(8)5-3-6/h2-5H,1H2 .

Scientific Research Applications

  • Redox-Troponization and Oxidative Expansion : Nikanorov et al. (1995) discuss the reaction of a similar compound, 4-methyl-4-bromomethyl-2,5-cyclohexadien-1-one, with Pd(PPh3)4, leading to 4-methyl-2,4,6-cycloheptatrien-1-one. This reaction involves carbometallation and dehydrometallation, indicating potential applications in organic synthesis and redox chemistry (Nikanorov et al., 1995).

  • Radiolytic Oxidation Studies : Schuler et al. (2002) identified 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-one as a significant product in the radiolysis of aqueous solutions of p-cresol. This finding suggests applications in understanding the radiolytic oxidation processes (Schuler et al., 2002).

  • Study of Molecular Structures : Trætteberg et al. (1982) studied the molecular structures of compounds including 4,4-dimethyl-1-methylene-2,5-cyclohexadiene, revealing insights into the properties of non-planar carbocyclic rings, which could be relevant in materials science and molecular design (Trætteberg et al., 1982).

  • Reactivity in Bimolecular Reactions : Gajewski and Gortva (1989) investigated the bimolecular reactions of compounds including 3-methylene-1,4-cyclohexadiene. Their findings on reaction kinetics and product distribution can inform synthetic strategies in organic chemistry (Gajewski & Gortva, 1989).

  • Ring Synthesis via Metathesis : Kulkarni and Diver (2004) demonstrated ring synthesis of cyclohexadienes through methylene-free enyne metathesis, a technique that could have implications in the synthesis of cyclic compounds (Kulkarni & Diver, 2004).

  • Nonlinear Optical Materials : Itoh (1995) prepared quinonemethide imines, including 4-methylene-2,5-cyclohexadien-1-imines, for use in nonlinear optical materials. This research points to applications in the development of advanced optical materials (Itoh, 1995).

properties

IUPAC Name

4-methylidenecyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c1-6-2-4-7(8)5-3-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPNKYLDSDFUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C=CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950569
Record name p-Quinonemethide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylene-2,5-cyclohexadiene-1-one

CAS RN

502-87-4, 27890-67-1
Record name p-Quinonemethide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinone methide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Cyclohexadien-1-one, 6-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027890671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Quinonemethide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINONE METHIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9FUL88GTN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
65
Citations
R Bagheri - 1981 - publications.aston.ac.uk
The effects of melt stabilisers on the oxidative degradation of polyolefins (polypropylene, low density polyethylene) have been studied under a variety of processing conditions . The …
Number of citations: 2 publications.aston.ac.uk
G Li, L Li, L Jin, Z Tang, H Fan, H Hu - Fuel Processing Technology, 2018 - Elsevier
The thermal decomposition of three methyl anisole isomers (o-, m-, and p-methyl anisole) were investigated to understand the influences of methyl substitution position on the benzene …
Number of citations: 6 www.sciencedirect.com
N Constantino, Y Oh, E Şennik, B Andersen… - Frontiers in Plant …, 2021 - frontiersin.org
Soybean cyst nematode (SCN), Heterodera glycines, is one of the most destructive soybean pests worldwide. Unlike many diseases, SCN doesn’t show above ground evidence of …
Number of citations: 2 www.frontiersin.org
TD Thang, HV Luu, NN Tuan, NH Hung… - Journal of Essential …, 2014 - Taylor & Francis
Uvaria is a genus of flowering plants in the family, Annonaceae. The present study aimed to determine the chemical composition of essential oils hydrodistilled from the leaves and stem …
Number of citations: 11 www.tandfonline.com
S ROTHENBERG, P LUNER - 1966 - ACS Publications
The reaction products of syringyl alcohol and vanillyl alcohol with alkali in air were investigated to elucidate the nature of the chromophoric groups formed during the cold soda pulping …
Number of citations: 9 pubs.acs.org
NH Hung, DN Dai, IA Ogunwande - academia.edu
Uvaria is a genus of flowering plants in the family, Annonaceae. The present study aimed to determine the chemical composition of essential oils hydrodistilled from the leaves and stem …
Number of citations: 0 www.academia.edu
K Saga, T Hattori - Solid State Phenomena, 2005 - Trans Tech Publ
As semiconductor devices continue to be highly integrated and their geometry also continues to shrink, not only metallic and particulate contamination but also trace chemical …
Number of citations: 5 www.scientific.net
K Saga, T Hattori - Journal of the Electrochemical Society, 1996 - iopscience.iop.org
As semiconductor device geometries continue to shrink, trace volatile organic contamination adsorbing on silicon surfaces has an increasingly detrimental impact on product …
Number of citations: 166 iopscience.iop.org
SJ Enoch, MTD Cronin… - Alternatives to Laboratory …, 2011 - journals.sagepub.com
An important molecular initiating event for genotoxicity is the ability of a compound to bind covalently with DNA. However, not all compounds that can undergo covalent binding …
Number of citations: 39 journals.sagepub.com
H TAŞKIN - Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 2013 - notulaebotanicae.ro
This study was conducted at the Horticulture Department of Çukurova University, Adana, Turkey, in 2010 to determine the volatile aroma compounds of Morchella mushroom. Fresh …
Number of citations: 31 notulaebotanicae.ro

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